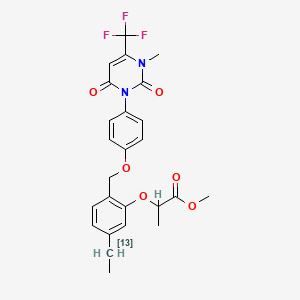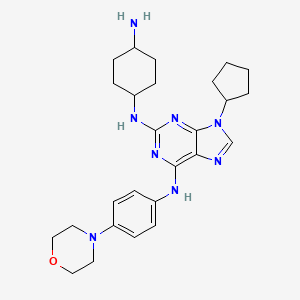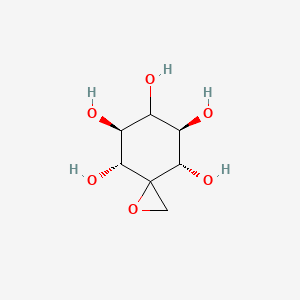
(+/-)-Benzfendizone-13C1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Benzfendizone-13C1 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a labeled version of Benzfendizone, where the carbon-13 isotope is incorporated into the molecular structure. The labeling with carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Benzfendizone-13C1 typically involves the incorporation of carbon-13 into the precursor molecules. This can be achieved through various synthetic routes, including:
Grignard Reaction: A common method where a carbon-13 labeled Grignard reagent reacts with a suitable electrophile to form the desired compound.
Carbon-13 Labeled Reagents: Utilizing commercially available carbon-13 labeled reagents in the synthesis process to ensure the incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Benzfendizone-13C1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(+/-)-Benzfendizone-13C1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (+/-)-Benzfendizone-13C1 involves its interaction with specific molecular targets. The carbon-13 labeling allows researchers to track the compound’s behavior in various environments. The pathways involved include:
Binding to Receptors: The compound may bind to specific receptors, altering their activity.
Enzyme Interaction: It can act as a substrate or inhibitor for certain enzymes, affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzfendizone: The non-labeled version of the compound.
Carbon-13 Labeled Compounds: Other compounds labeled with carbon-13 for research purposes.
Uniqueness
(+/-)-Benzfendizone-13C1 is unique due to its specific labeling with carbon-13, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling provides detailed insights into molecular structures and dynamics that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C25H25F3N2O6 |
|---|---|
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
methyl 2-[5-(113C)ethyl-2-[[4-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]methyl]phenoxy]propanoate |
InChI |
InChI=1S/C25H25F3N2O6/c1-5-16-6-7-17(20(12-16)36-15(2)23(32)34-4)14-35-19-10-8-18(9-11-19)30-22(31)13-21(25(26,27)28)29(3)24(30)33/h6-13,15H,5,14H2,1-4H3/i5+1 |
Clé InChI |
LYPWWQLKWQNQKV-HOSYLAQJSA-N |
SMILES isomérique |
C[13CH2]C1=CC(=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC(C)C(=O)OC |
SMILES canonique |
CCC1=CC(=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)


![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)





